REACTION_CXSMILES
|
[C:1](=[O:4])([O-])[O-:2].[K+].[K+].O[C:8]1[C:16](C)=[CH:15][CH:14]=[CH:13][C:9]=1[C:10](O)=O.[CH3:18]I.CN(C)[CH:22]=[O:23]>>[CH3:18][O:2][C:1](=[O:4])[C:16]1[CH:15]=[CH:14][CH:13]=[C:9]([CH3:10])[C:8]=1[O:23][CH3:22] |f:0.1.2|
|
Name
|
|
Quantity
|
199.9 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
1.5 L
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
OC1=C(C(=O)O)C=CC=C1C
|
Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
90 mL
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
After 30 minutes of stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
is added in drops
|
Type
|
STIRRING
|
Details
|
the batch is stirred overnight
|
Duration
|
8 (± 8) h
|
Type
|
EXTRACTION
|
Details
|
extracted three times with methyl tert-butyl ether
|
Type
|
WASH
|
Details
|
The organic phases are washed with water and brine
|
Type
|
CUSTOM
|
Details
|
After drying
|
Type
|
CUSTOM
|
Details
|
the residue is chromatographed on silica gel (mobile solvent: ethyl acetate/hexane)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
COC(C1=C(C(=CC=C1)C)OC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 70.21 g | |
YIELD: PERCENTYIELD | 59.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |